molecular formula C18H14F3N5O3 B1583312 N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide CAS No. 68134-22-5

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide

Numéro de catalogue: B1583312
Numéro CAS: 68134-22-5
Poids moléculaire: 405.3 g/mol
Clé InChI: VBNVBMNKUIJLPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide is an azo compound featuring a benzimidazolone core linked to a trifluoromethyl-substituted phenylazo group. The benzimidazolone moiety (2-oxo-1H-benzimidazole) provides hydrogen-bonding capabilities, while the azo (-N=N-) group and trifluoromethyl (-CF₃) substituent contribute to electronic and steric properties. Such compounds are often explored for applications in dyes, agrochemicals, or pharmaceuticals due to their stability and tunable reactivity .

Propriétés

IUPAC Name

3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-[[2-(trifluoromethyl)phenyl]diazenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O3/c1-9(27)15(26-25-12-5-3-2-4-11(12)18(19,20)21)16(28)22-10-6-7-13-14(8-10)24-17(29)23-13/h2-8,15H,1H3,(H,22,28)(H2,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNVBMNKUIJLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867488
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-[2-(trifluoromethyl)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-[2-(trifluoromethyl)phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68134-22-5
Record name Pigment Yellow 154
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68134-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-[2-(trifluoromethyl)phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-[2-(trifluoromethyl)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Applications De Recherche Scientifique

Chemistry

The compound serves as a versatile reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescription
OxidationInvolves the addition of oxygen or removal of hydrogen using agents like potassium permanganate.
ReductionInvolves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride.
SubstitutionReplacement of one functional group with another, often facilitated by catalysts.

Biology

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant biological activities. Studies have shown potential antimicrobial and anticancer properties.

Case Study: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-(trifluoromethyl)phenyl]azo]butyramide inhibits cell proliferation and induces apoptosis in certain cancer types. The mechanism involves interference with cellular signaling pathways related to growth and survival.

Medicine

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with various biological targets positions it as a candidate for new treatments against infections and cancers.

Table 2: Potential Therapeutic Applications

Application AreaPotential Uses
AntimicrobialTreatment of bacterial infections
AnticancerDevelopment of chemotherapeutic agents
Anti-inflammatoryPossible use in managing inflammatory diseases

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its role as a dye or pigment in various formulations is also noteworthy.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The azo group and the benzimidazole core play crucial roles in binding to these targets, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide

  • Key Differences : The phenylazo group contains a 4-chloro substituent in addition to the 2-trifluoromethyl group.
  • Impact :
    • The chloro (-Cl) group is electron-withdrawing but less so than -CF₃. This may alter the azo group’s resonance, affecting UV-Vis absorption (relevant for dye applications).
    • The para-chloro substitution could influence molecular planarity and intermolecular interactions in crystalline states .

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide

  • Key Differences: The phenylazo group is substituted with 2,5-dimethoxy and 4-(methylaminosulfonyl) groups.
  • The sulfonamide (-SO₂NHCH₃) introduces additional hydrogen-bonding sites, which may enhance solubility or biological target interactions .

2-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide

  • Key Differences : Features a 2-chloro-5-trifluoromethyl substitution on the phenylazo group.
  • Safety data indicate this compound requires careful handling, suggesting substituents influence toxicity profiles .

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide

  • Key Differences : Replaces the azo group with a trifluoroacetamide and adds 1,3-dimethyl groups on the benzimidazolone.
  • The trifluoroacetamide group lacks the conjugation of the azo linkage, altering electronic properties and reactivity .

Structural and Functional Analysis Table

Compound Benzimidazole Substituents Phenylazo Substituents Key Functional Groups Hypothetical Impact
Target Compound 2-oxo, H at 1-position 2-(trifluoromethyl) Azo, benzimidazolone, -CF₃ High lipophilicity; strong electron-withdrawing effects stabilize the azo group.
2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-... 2-oxo, H at 1-position 4-chloro-2-(trifluoromethyl) Azo, -Cl, -CF₃ Enhanced electronic withdrawal; possible redshift in UV-Vis spectra.
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-(methylaminosulphonyl)phenyl)azo)-... 2-oxo, H at 1-position 2,5-dimethoxy-4-(methylaminosulphonyl) Azo, -OCH₃, -SO₂NHCH₃ Increased solubility; potential for enhanced bioactivity via sulfonamide interactions.
2-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-... 2-oxo, H at 1-position 2-chloro-5-(trifluoromethyl) Azo, -Cl (ortho), -CF₃ Steric hindrance may reduce binding efficiency; higher toxicity risk.
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide 1,3-dimethyl, 2-oxo Trifluoroacetamide (non-azo) Trifluoroacetamide, dimethyl Reduced hydrogen bonding; altered metabolic stability.

Research Findings and Implications

  • Electronic Effects : The -CF₃ group in the target compound enhances electron withdrawal, stabilizing the azo group against reduction compared to methoxy or chloro analogs .
  • Solubility : Sulfonamide and methoxy substituents () likely improve aqueous solubility, advantageous for pharmaceutical formulations .
  • Safety Profiles : Ortho-chloro substitution () correlates with stricter safety protocols, suggesting substituent position critically influences toxicity .

Activité Biologique

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula and Structure

  • Molecular Formula : C18H14F3N5O3
  • IUPAC Name : N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butanamide
  • CAS Number : 68134-22-5

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-712.5
HT2915.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Research Findings: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy reported the following minimum inhibitory concentrations (MIC):

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Safety Profile

Toxicological assessments indicate that the compound has a moderate safety profile with no significant acute toxicity observed in animal models at therapeutic doses.

Méthodes De Préparation

Conventional Method and Its Limitations

Traditional synthesis involves multiple steps starting from benzimidazole derivatives, employing sodium hydride as a base for alkylation with 4-bromo-butyric acid ethyl ester, followed by hydrolysis and purification steps. This method, reported in US4585770, includes:

  • Alkylation with sodium hydride in dimethylformamide at low temperature.
  • Acidic hydrolysis and neutralization steps.
  • Multiple extractions and recrystallizations.

Limitations:

  • Use of sodium hydride poses significant safety hazards due to its pyrophoric nature and reactivity with moisture.
  • Multiple reaction steps lead to generation of large amounts of waste.
  • Overall yield is moderate (~63% total recovery).
  • Industrial scalability is limited by safety and environmental concerns.

Improved One-Pot Preparation Method

A patented method (CN102603650A) addresses these issues by introducing a one-pot synthesis approach that avoids sodium hydride and reduces waste, improving safety and yield.

Key features of the improved method:

Step Description Conditions Remarks
1. Dehydration 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one is dehydrated in an organic solvent with an acid scavenger 100–120 °C, 1–3 hours, organic solvent (preferably methyl isobutyl ketone) Acid scavenger options include sodium hydroxide, sodium carbonate, sodium bicarbonate, or preferably sodium acetate
2. Phase Separation Addition of 4-bromo-butyric acid ethyl ester followed by cooling to 70–90 °C and phase separation with preheated water 70–90 °C, water at 40–60 °C Organic phase retained for next step
3. Saponification Organic phase treated with sodium hydroxide for saponification 45–80 °C, 150–200 mbar pressure Converts ester to acid
4. Acidification & Purification Slow addition of hydrochloric acid at 40–60 °C, followed by heating at 90–110 °C for 2–4 hours, filtration, washing, and drying 40–110 °C, drying under reduced pressure Final product: 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid

Advantages:

  • Eliminates sodium hydride, reducing fire and explosion risks.
  • One-pot process minimizes intermediate handling and waste.
  • High yield (~90% total recovery).
  • Suitable for industrial scale with lower production costs.
  • High purity product (HPLC 98–99%, melting point 185 °C).

Formation of the Azo-Substituted Butyramide

Following the preparation of the benzimidazole intermediate, the azo coupling and amide formation steps are critical to obtain the target compound.

Azo Coupling Reaction

The azo group is introduced via diazotization of 2-(trifluoromethyl)aniline followed by coupling with the benzimidazole-containing substrate.

  • Diazotization is typically carried out by treating 2-(trifluoromethyl)aniline with sodium nitrite under acidic conditions at low temperature.
  • The diazonium salt is then coupled with the enolizable position of the butyramide intermediate or a related precursor under controlled pH to form the azo linkage.

Amide Bond Formation

The amide bond linking the benzimidazole moiety to the butyramide chain is formed by:

  • Activation of the carboxylic acid group on the benzimidazole intermediate (e.g., via acid chlorides or coupling reagents).
  • Reaction with appropriate amine derivatives under mild conditions to yield the amide.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Notes
1 Dehydration of benzimidazole precursor 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one, acid scavenger, MIBK, 110–120 °C Formation of dehydrated benzimidazole intermediate One-pot, no sodium hydride
2 Alkylation with 4-bromo-butyric acid ethyl ester 4-bromo-butyric acid ethyl ester, phase separation at 70–90 °C Organic phase containing alkylated intermediate Controlled temperature
3 Saponification Sodium hydroxide, 45–80 °C, reduced pressure Conversion to benzimidazole-1-butyric acid Efficient hydrolysis
4 Acidification and purification Hydrochloric acid, heating, filtration, drying Pure benzimidazole-1-butyric acid High purity, high yield
5 Diazotization and azo coupling 2-(trifluoromethyl)aniline, NaNO2, acid, coupling with benzimidazole intermediate Introduction of azo group Low temperature, controlled pH
6 Amide bond formation Activation of acid group, reaction with amine Final target compound Mild conditions

Research Findings and Industrial Relevance

  • The one-pot method significantly improves safety by removing sodium hydride, a major hazard in previous syntheses.
  • The process reduces environmental impact by minimizing waste and simplifying purification.
  • High yields and purity make the method suitable for pharmaceutical manufacturing.
  • The use of methyl isobutyl ketone (MIBK) as solvent enhances reaction control due to its suitable boiling point and immiscibility with water.
  • The method’s scalability and cost-effectiveness have been demonstrated in patent literature, indicating strong potential for commercial application.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound combines a benzimidazole core (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) with a trifluoromethyl-substituted phenylazo group and a β-ketoamide moiety. The azo (-N=N-) linkage introduces photochemical sensitivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The β-ketoamide may participate in hydrogen bonding or keto-enol tautomerism, affecting binding to biological targets .

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves:

  • Step 1 : Coupling 2-(trifluoromethyl)aniline via diazotization to generate the azo intermediate.
  • Step 2 : Condensation with a β-keto acid derivative (e.g., 3-oxobutyric acid).
  • Step 3 : Amide bond formation with the benzimidazole scaffold using coupling agents like EDCI/HOBt under inert conditions . Reaction monitoring via TLC/HPLC and purification via column chromatography are critical for isolating the pure product .

Q. How should researchers characterize this compound to confirm its structure?

Essential analytical methods include:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and trifluoromethyl integration .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Structural analogs in (e.g., nitro/methoxy-substituted phenylazo derivatives) show varied bioactivity due to electronic effects. To address contradictions:

  • Perform dose-response assays to compare IC50_{50} values under standardized conditions.
  • Use molecular docking to analyze binding affinity differences caused by trifluoromethyl vs. nitro/methoxy groups .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental design considerations are critical for studying its photostability?

  • Light exposure : Test degradation under UV (254 nm) and visible light using controlled irradiance.
  • Solvent effects : Compare stability in polar (e.g., DMSO) vs. non-polar solvents.
  • Analytical tracking : Monitor decomposition via HPLC-MS and quantify half-life .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier permeability.
  • QSAR analysis : Correlate substituent electronegativity (e.g., CF3_3 vs. OCH3_3) with logP and bioavailability .

Q. What methodologies are recommended for probing its mechanism of action in enzyme inhibition studies?

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} shifts in the presence of the compound.
  • Competitive binding assays : Use fluorogenic substrates or radiolabeled ligands.
  • X-ray crystallography : Resolve enzyme-inhibitor co-crystal structures to identify key interactions .

Q. How should researchers address discrepancies in solubility data across different solvent systems?

  • Solvent screening : Test solubility in buffered aqueous solutions (pH 1–10), DMSO, and ethanol.
  • Thermodynamic analysis : Calculate Gibbs free energy of dissolution using calorimetry.
  • Co-solvency studies : Optimize DMSO/water ratios for in vitro assays .

Methodological Tables

Table 1 : Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
DiazotizationNaNO2_2, HCl (0–5°C)Generate azo intermediate
Amide couplingEDCI, HOBt, DMFFacilitate benzimidazole conjugation
PurificationSilica gel chromatography (EtOAc/hexane)Isolate pure product
Source: Adapted from

Table 2 : Recommended Analytical Parameters for HPLC Characterization

ColumnMobile PhaseFlow RateDetection
C18Acetonitrile/0.1% TFA (70:30)1.0 mL/minUV 254 nm
Source: Adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.